molecular formula C15H23N3O B5556301 1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine

1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine

Cat. No.: B5556301
M. Wt: 261.36 g/mol
InChI Key: OKLLCFFASHZXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.184112366 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity in Neurological Research

  • 5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) synthesized derivatives with a piperidine group, testing for 5-HT2 and alpha 1 receptor antagonist activity. One compound showed potent 5-HT2 antagonist activity, indicating potential use in neurological research.

Antibacterial Applications

  • Antibacterial Activity : Matsumoto & Minami (1975) researched derivatives of pyrido(2,3-d)pyrimidine, including piperazine derivatives. They found that certain compounds were more active against gram-negative bacteria, highlighting their potential as antibacterial agents.

Synthesis and Bioactivity in Medicinal Chemistry

  • Biofilm and MurB Inhibitors : A study by Mekky & Sanad (2020) synthesized novel compounds linked via a piperazine moiety, which showed significant antibacterial efficacy. These derivatives also exhibited potent biofilm inhibition activities, suggesting their application in combatting bacterial resistance.

  • Docking Studies and Synthesis in Drug Development : Balaraju, Kalyani & Laxminarayana (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, indicating their importance in medicinal chemistry.

Analgesic and Anti-Inflammatory Research

  • Analgesic and Anti-Inflammatory Activities : Research by Sondhi et al. (2007) synthesized pyrimidine derivatives, including bispyrimidine derivatives linked via piperazine. They demonstrated significant anti-inflammatory and analgesic activities.

  • Dopamine Receptor Antagonist in Psychopharmacology : A study by Chavez-Eng, Constanzer & Matuszewski (1997) developed an assay for a dopamine D4 receptor antagonist, highlighting its potential use in psychopharmacology and the treatment of disorders such as schizophrenia.

Properties

IUPAC Name

3-methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-13(2)11-15(19)18-9-7-17(8-10-18)12-14-3-5-16-6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLLCFFASHZXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.